

# In-Depth Technical Guide: 6-Methoxyhexanoic Acid (CAS 41639-61-6)

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## Compound of Interest

Compound Name: 6-Methoxyhexanoic acid

Cat. No.: B1339169

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **6-Methoxyhexanoic acid** is limited in publicly accessible literature. This guide compiles available information and provides predicted properties and methodologies based on established chemical principles and data from structurally related compounds.

## Core Compound Information

**6-Methoxyhexanoic acid** is a carboxylic acid derivative with a terminal methoxy group. Its bifunctional nature, possessing both a carboxylic acid and an ether, makes it a potentially versatile building block in organic synthesis, including the development of novel pharmaceutical agents.

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Source
CAS Number	41639-61-6	
IUPAC Name	6-Methoxyhexanoic acid	N/A
Chemical Formula	C <sub>7</sub> H <sub>14</sub> O <sub>3</sub>	
Molecular Weight	146.18 g/mol	
Physical Form	Solid	
SMILES	<chem>COC(C)CCCC(O)=O</chem>	N/A
InChI Key	WUZBGMQIKXKYM UHFFFAOYSA-N	

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **6-Methoxyhexanoic acid** are not readily available. The following table presents estimated values based on its structure and data from analogous compounds.

Table 2: Estimated Physicochemical Properties

Property	Estimated Value	Notes
Melting Point	Not available	Expected to be a low-melting solid.
Boiling Point	Not available	Expected to be higher than hexanoic acid due to increased molecular weight.
Solubility	Soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water.	Based on the presence of a polar carboxylic acid and a nonpolar alkyl chain.
pKa	~4.8	Estimated to be similar to other medium-chain carboxylic acids.

## Spectroscopic Data

Specific spectroscopic data for **6-Methoxyhexanoic acid** is not available in the searched literature. The following tables outline the expected spectral characteristics based on its chemical structure.

Table 3: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet	1H	-COOH
~3.3	Singlet	3H	-OCH <sub>3</sub>
~3.2-3.4	Triplet	2H	-CH <sub>2</sub> -O-
~2.3	Triplet	2H	-CH <sub>2</sub> -COOH
~1.3-1.7	Multiplet	6H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Table 4: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~179	-COOH
~72	-CH <sub>2</sub> -O-
~58	-OCH <sub>3</sub>
~34	-CH <sub>2</sub> -COOH
~29	-CH <sub>2</sub> -
~25	-CH <sub>2</sub> -
~24	-CH <sub>2</sub> -

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group
2800-3300 (broad)	O-H stretch (carboxylic acid)
~2950	C-H stretch (aliphatic)
~1710	C=O stretch (carboxylic acid)
~1100	C-O stretch (ether)

Table 6: Predicted Mass Spectrometry Data

m/z	Fragment
146	[M] <sup>+</sup>
115	[M - OCH <sub>3</sub> ] <sup>+</sup>
101	[M - COOH] <sup>+</sup>
45	[CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>

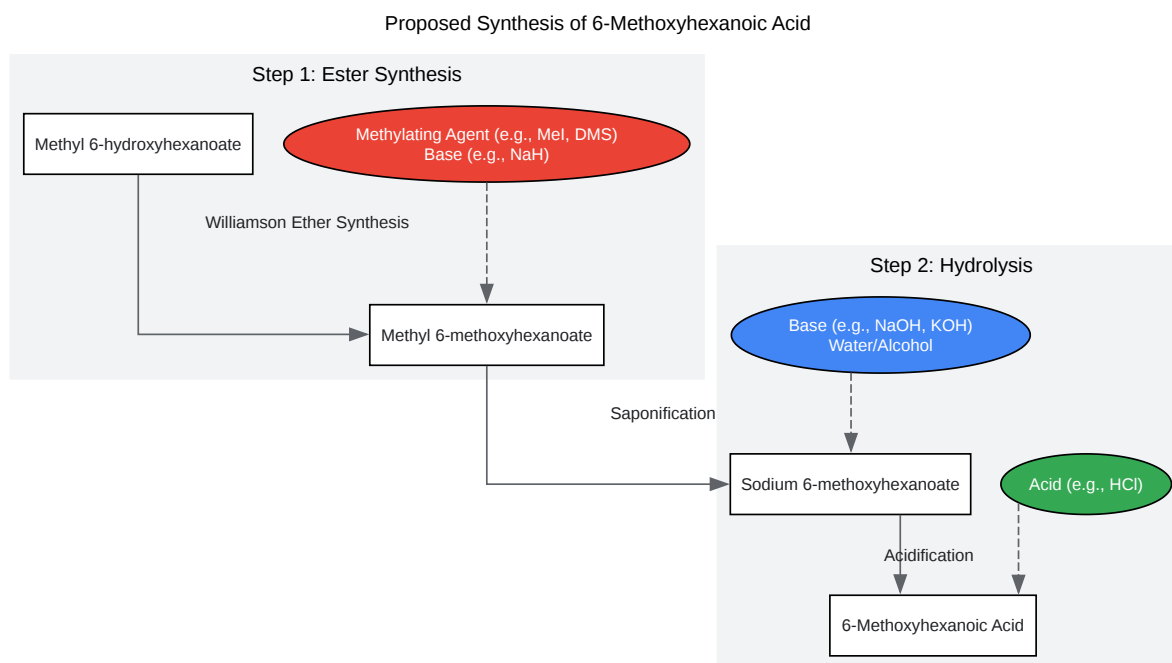
## Synthesis and Experimental Protocols

A direct, published synthesis protocol for **6-Methoxyhexanoic acid** is not readily available. However, a plausible and common synthetic route would involve the hydrolysis of its corresponding methyl ester, methyl 6-methoxyhexanoate. A synthesis for methyl 6-methoxyhexanoate has been reported.[1]

## Proposed Synthesis of 6-Methoxyhexanoic Acid

The proposed synthesis is a two-step process:

- Synthesis of Methyl 6-methoxyhexanoate: Based on the literature reference.[1]
- Hydrolysis of Methyl 6-methoxyhexanoate: A standard procedure for ester hydrolysis.



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Caption: Proposed two-step synthesis of **6-Methoxyhexanoic acid**.

## Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 6-methoxyhexanoate (Adapted from general procedures)

- Materials: Methyl 6-hydroxyhexanoate, sodium hydride (NaH), methyl iodide (MeI), anhydrous tetrahydrofuran (THF).
- Procedure:
  - To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of methyl 6-hydroxyhexanoate (1.0 eq.) in anhydrous THF dropwise.
  - Allow the reaction mixture to warm to room temperature and stir for 1 hour.
  - Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
  - Stir the reaction at room temperature overnight.
  - Quench the reaction by the slow addition of water.
  - Extract the aqueous layer with diethyl ether (3 x).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography to yield methyl 6-methoxyhexanoate.

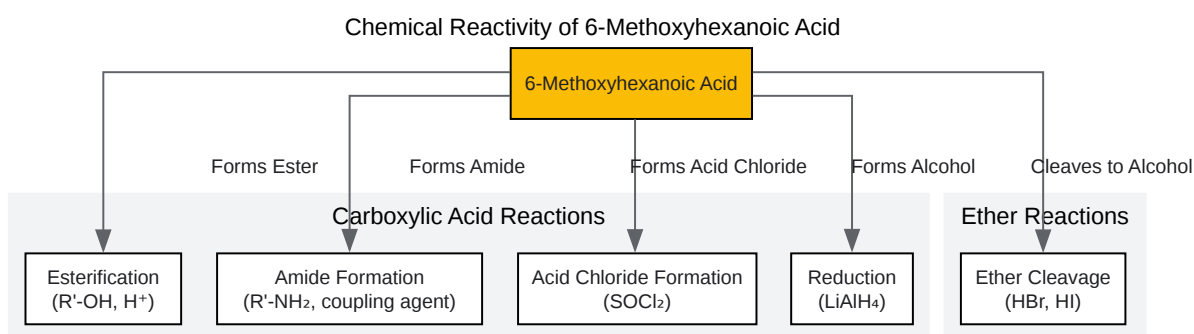
Step 2: Hydrolysis of Methyl 6-methoxyhexanoate to **6-Methoxyhexanoic Acid**

- Materials: Methyl 6-methoxyhexanoate, sodium hydroxide (NaOH), methanol, water, hydrochloric acid (HCl).
- Procedure:
  - Dissolve methyl 6-methoxyhexanoate (1.0 eq.) in a mixture of methanol and water.
  - Add a solution of sodium hydroxide (2.0 eq.) in water.

- Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Acidify the remaining aqueous solution to pH 2 with concentrated HCl at 0 °C.
- Extract the product with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **6-Methoxyhexanoic acid**.

## Chemical Reactivity and Potential Applications

As a bifunctional molecule, **6-Methoxyhexanoic acid** can undergo reactions typical of both carboxylic acids and ethers.



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Caption: Reactivity of **6-Methoxyhexanoic acid**'s functional groups.

## Applications in Drug Development

While no specific applications of **6-Methoxyhexanoic acid** in drug development have been identified in the literature, its structure suggests potential utility as:

- A linker molecule: The carboxylic acid can be coupled to an active pharmaceutical ingredient (API), while the methoxy group can be used to modify solubility or interact with biological targets.
- A building block for complex molecules: It can serve as a starting material for the synthesis of more elaborate structures with potential therapeutic activity.

The linear six-carbon chain provides a flexible spacer, and the terminal methoxy group can influence the pharmacokinetic properties of a drug candidate.

## Biological Activity and Signaling Pathways

There is currently no available information on the biological activity of **6-Methoxyhexanoic acid** or its involvement in any signaling pathways. Further research is required to explore its potential biological effects.

## Conclusion

**6-Methoxyhexanoic acid** (CAS 41639-61-6) is a chemical compound with potential as a synthetic building block. This guide provides a summary of its known properties and offers predicted data and a plausible synthetic route in the absence of comprehensive experimental information. Researchers and drug development professionals are encouraged to perform detailed characterization and biological evaluation to fully understand the potential of this molecule.

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## References

- 1. chemsynthesis.com [chemsynthesis.com]
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